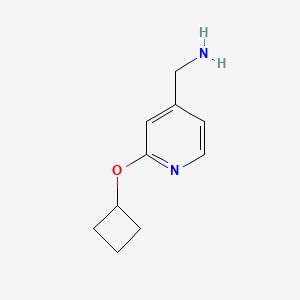

(2-Cyclobutoxypyridin-4-yl)methanamine

Overview

Description

“(2-Cyclobutoxypyridin-4-yl)methanamine” is a cyclobutyl-containing analogue of pyridinylmethanamine. It is available in two forms: as a free base with a molecular weight of 178.23 g/mol , and as a hydrochloride salt with a molecular weight of 214.69 g/mol .

Molecular Structure Analysis

The molecular formula of “(2-Cyclobutoxypyridin-4-yl)methanamine” is C10H14N2O . The InChI code for the hydrochloride salt is 1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H .Physical And Chemical Properties Analysis

“(2-Cyclobutoxypyridin-4-yl)methanamine” is a powder . Unfortunately, specific physical properties such as boiling point and storage temperature are not available .Scientific Research Applications

Biased Agonists for Depression Treatment

Research has focused on developing novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, highlighting their potential in treating depression. These compounds demonstrate high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties. Preliminary in vivo studies confirm their potent antidepressant-like activity, suggesting these derivatives could be promising candidates for depression treatment. The lead compound, identified for its high selectivity and robust stimulation of ERK1/2 phosphorylation in the rat cortex, showed significant antidepressant-like effects, underscoring the therapeutic potential of these biased agonists (Sniecikowska et al., 2019).

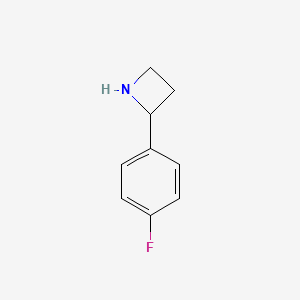

Antibacterial and Antifungal Activities

Synthesis and biological evaluation of novel azetidine derivatives, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, have been conducted. The synthesized compounds were tested for their antibacterial and antifungal activities, displaying acceptable results. This research suggests potential applications of these compounds in developing new antibacterial and antifungal agents, contributing to the field of infectious disease treatment (Rao et al., 2013).

Catalytic Applications and Hydroxylation of Alkanes

Diiron(III) complexes involving derivatives of (pyridin-2-yl)methanamine have been studied as functional models for methane monooxygenases. These complexes have been utilized as catalysts for selective hydroxylation of alkanes, showing high total turnover numbers and good alcohol selectivity. Such research highlights the relevance of these compounds in mimicking natural enzymatic processes and their potential applications in green chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).

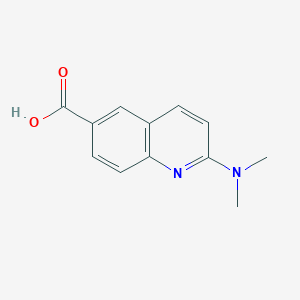

Development of Antimicrobial Agents

A series of quinoline derivatives carrying 1,2,3-triazole moieties, derived from (pyridin-2-yl)methanamine structures, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, suggesting their potential as leads for the development of new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Thomas et al., 2010).

Ring-Opening Polymerization Catalysts

Research into zinc(II) complexes based on (pyridin-2-yl)methanamine derivatives has shown their efficiency as catalysts in the ring-opening polymerization (ROP) of rac-lactide. These complexes demonstrated a preference for heterotactic polylactide (PLA), indicating their potential application in producing biodegradable polymers with specific stereochemical configurations. This work contributes to the development of sustainable materials and green chemistry solutions (Kwon et al., 2015).

Safety And Hazards

The hydrochloride salt of “(2-Cyclobutoxypyridin-4-yl)methanamine” has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for safe handling .

Future Directions

properties

IUPAC Name |

(2-cyclobutyloxypyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICSSZZGTICHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclobutoxypyridin-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)